6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Overview
Description
6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one (6-Bromocyclopropylmethylpyridin-2-one) is a novel heterocyclic compound with a wide range of potential applications in medicine and biochemistry. Its structure consists of a six-membered ring containing a bromine atom and a cyclopropylmethyl group. 6-Bromocyclopropylmethylpyridin-2-one is a potent inhibitor of acetylcholinesterase (AChE) and has been studied for its potential therapeutic roles in neurological and psychiatric diseases.
Scientific Research Applications
Synthesis of Derivatives and Reactions with Nucleophiles
Research on 6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one includes the synthesis of its derivatives, particularly 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones. These derivatives are pivotal for synthesizing thieno- and furo[3,4-b]-pyridin-2(1H)-ones and for obtaining new amino derivatives in the pyridin-2(1H)-one series (Kalme et al., 2004).
Bromination and Subsequent Transformations
Another area of research is the bromination of dihydropyridines, like 4-aryl-3,5-dialkoxycarbonyl-2,6-dimethyl-1,4-dihydropyridines, to form various bromo derivatives. These derivatives can undergo transformations, such as conversion into tetrahydrofuropyridines or 3-amino-substituted 5,6-dihydropyridin-2-ones, depending on the substituents on the six-membered ring (Skrastin'sh et al., 1991).
Practical Synthesis Techniques
A significant aspect of research is the practical synthesis of bromo-substituted dihydropyridin-2-ones, using β,γ-unsaturated α-bromoketenes and imines. This process allows for subsequent chemical reactions like aziridination or bromine displacement with an amine (Cardillo et al., 2004).
Bromination for Selective Synthesis
Research also involves selective bromination methods for synthesizing monobromo and dibromomethyl dihydropyridines. These methods leverage specific reagents and temperature conditions to control the bromination process (Mirzaei & Zenouz, 1997).
Formation and Utilization in Nucleophilic Substitutions
The formation and utilization of bromomethyl dihydropyridine in nucleophilic substitutions are also a focus of research. The reactions of these derivatives with a range of nucleophiles provide insights into their chemical behavior and potential applications (Alker & Swanson, 1990).
properties
IUPAC Name |
6-bromo-1-(cyclopropylmethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-3-9(12)11(8)6-7-4-5-7/h1-3,7H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWFSNXSTMTWJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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